molecular formula C9H12O3 B158936 Ethyl 2-furanpropionate CAS No. 10031-90-0

Ethyl 2-furanpropionate

Cat. No. B158936
CAS RN: 10031-90-0
M. Wt: 168.19 g/mol
InChI Key: OWIWZQQFSTZZIG-UHFFFAOYSA-N
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Description

Ethyl 2-furanpropionate belongs to the class of organic compounds known as fatty acid esters . These are carboxylic ester derivatives of a fatty acid. It is used as a flavoring agent in the food industry.


Synthesis Analysis

While specific synthesis methods for Ethyl 2-furanpropionate were not found, general methods for synthesizing similar compounds involve esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular formula of Ethyl 2-furanpropionate is C9H12O3 . Its molecular weight is 168.19 g/mol.


Physical And Chemical Properties Analysis

Ethyl 2-furanpropionate is a yellow liquid with a fruity pineapple aroma . It is very slightly soluble in water but soluble in ethanol . Its specific gravity is between 1.051 and 1.058 .

Scientific Research Applications

Inhibition of Vascular Contraction and Proliferation

Research has demonstrated that compounds related to Ethyl 2-furanpropionate, specifically 2-(diethylamino)-ethyl-tetrahydro-α-(l-naphthylmethyl)-2-furanpropionate (naftidrofuryl), exhibit inhibitory effects on the contraction and proliferation of vascular smooth muscle cells when in the presence of serotonin. This finding is significant for understanding vascular responses and potential therapeutic applications in cardiovascular pharmacology (Bodin & Travo, 1990).

Interaction with Serotonin Receptors

Another study highlighted naftidrofuryl's ability to reduce arteriolar constriction induced by serotonin and dinoprost in mouse cerebral blood vessels. This indicates a selective action on serotonin S2 receptors and suggests potential applications in treating cerebral ischemia or enhancing cerebral blood flow (Rosenblum, 1987).

Drug Binding Inhibition

Furancarboxylic acids, such as 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, which are structurally related to Ethyl 2-furanpropionate, have been identified in uremic serum and are known to inhibit drug binding due to strong binding to plasma proteins. This highlights the significance of such compounds in pharmacokinetics and drug interactions (Niwa et al., 1988).

Application in Polymer Synthesis

Ethyl 2-furanpropionate and related furan compounds have been utilized in chemical syntheses, such as the preparation of novel biobased furan polyesters. These findings are pivotal in the development of sustainable materials and biobased polymers (Jiang et al., 2014).

Role in Corrosion Inhibition

Some derivatives of Ethyl 2-furanpropionate, like ethyl 2-furoate, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research is valuable for industrial applications in metal preservation and corrosion control (Khaled, 2010).

Safety And Hazards

Ethyl 2-furanpropionate is advised against use in food, drug, pesticide, or biocidal product use . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If swallowed, it is advised to clean the mouth with water and drink afterwards plenty of water .

properties

IUPAC Name

ethyl 3-(furan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIWZQQFSTZZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064917
Record name Ethyl 2-furanpropionate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Yellow liquid; Fruity pineapple aroma
Record name Ethyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032921
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl 3-(2-furyl)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

260.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032921
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Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Ethyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl 3-(2-furyl)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.051-1.058
Record name Ethyl 3-(2-furyl)propanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-furanpropionate

CAS RN

10031-90-0
Record name Ethyl 2-furanpropanoate
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Record name Ethyl 2-furanpropionate
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Record name Ethyl 2-furanpropionate
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Record name 2-Furanpropanoic acid, ethyl ester
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Record name Ethyl 2-furanpropionate
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Record name Ethyl furan-2-propionate
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Record name ETHYL 2-FURANPROPIONATE
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Record name Ethyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

24.5 °C
Record name Ethyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032921
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A cis/trans mixture of ethyl (E)-3-(2-furyl)prop-2-enoate (15.5 g, 93.27 mmol, 1 eq) was stirred in ethanol (120 ml) containing 10% palladium on charcoal (775 mg, 5% by w). The reaction mixture was stirred under hydrogen for 4 h. A further quantity of 10% Pd/C (775 mg, 5% by w) was added. The reaction was stirred under hydrogen for an additional 95 mins. The reaction was filtered and evaporated under reduced pressure. The crude product was purified by silica column chromatography eluting with 20% ethyl acetate in hexanes. The desired fractions were evaporated under reduced pressure and ethyl 3-(2-furyl)propanoate was obtained as a clear oil (3.69 g, 24% yield).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
775 mg
Type
catalyst
Reaction Step Three
Name
Quantity
775 mg
Type
catalyst
Reaction Step Four
Name
Yield
24%

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-triphenylphosphoranylideneacetate (34.84 g, 100 mmol, 1 eq) and furan-2-carbaldehyde (9609 mg, 100 mmol, 1 eq) in anhydrous THF (200 ml) was stirred at room temperature for 24 h. The solvent was evaporated under reduced pressure and the residue triturated with ether to produce a brown solution and a precipitate. The solid was filtered, washed and removed. The filtrate was then evaporated. The product was purified by column chromatography on silica eluting with 0-20% ethyl acetate in hexanes. The desired fractions were evaporated to yield a cis/trans mixture of ethyl (E)-3-(2-furyl)prop-2-enoate as a pale yellow oil (NMR suggested mainly trans product) (15.5 g, 93%). b) A cis/trans mixture of ethyl (E)-3-(2-furyl)prop-2-enoate (15.5 g, 93.27 mmol, 1 eq) was stirred in ethanol (120 ml) containing 10% palladium on charcoal (775 mg, 5% by w). The reaction mixture was stirred under hydrogen for 4 h. A further quantity of 10% Pd/C (775 mg, 5% by w) was added. The reaction was stirred under hydrogen for an additional 95 mins. The reaction was filtered and evaporated under reduced pressure. The crude product was purified by silica column chromatography eluting with 20% ethyl acetate in hexanes. The desired fractions were evaporated under reduced pressure and ethyl 3-(2-furyl)propanoate was obtained as a clear oil (3.69 g, 24% yield).
Quantity
34.84 g
Type
reactant
Reaction Step One
Quantity
9609 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
775 mg
Type
catalyst
Reaction Step Five
Name
Quantity
775 mg
Type
catalyst
Reaction Step Six
Name
Yield
24%

Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-(2-furanyl)acrylate (46.7 g) and conc. ammonium hydroxide solution (25 ml) was hydrogenated in the presence of Raney Nickel (500 mg) at 35° C. until a theoretical amount of hydrogen was taken up. The Raney Nickel was removed by filtering through diatomaceous earth and the filtrate was evaporated at reduced pressure to yield a brown oil. The oil was dissolved in ethyl acetate, washed with distilled water, dried (MgSO4) and the solvent evaporated at reduced pressure to yield ethyl 3-(2-furanyl)-propionate (33.77 g) as a brown oil.
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-furanpropionate
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Ethyl 2-furanpropionate
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Ethyl 2-furanpropionate
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Ethyl 2-furanpropionate
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Citations

For This Compound
7
Citations
IF Bel'skii, NI Shuikin, VM Shostakovskii - … of the Academy of Sciences of …, 1962 - Springer
… RESULTS The hydrogenation of 4-(2-furyl)-3-buten-2-one, 4-(2-furyl)-2-butanone, ethyl 2-furanacrylate, and ethyl 2-furanpropionate was carried out in the vapor phase in a stream of …
Number of citations: 4 link.springer.com
JC Hsieh, ST Chuang, YT Hsu, ST Ho… - Frontiers in Veterinary …, 2023 - ncbi.nlm.nih.gov
Objective In the present study, we identified the microbiome and metabolome biomarkers associated with healthy cows. Methods We analyzed the relationships of the ruminal …
Number of citations: 4 www.ncbi.nlm.nih.gov
Z Zhang - 2020 - atrium.lib.uoguelph.ca
Fermented coffee beverage is a relatively unexplored product with limited information in the literature. This study investigated the feasibility of making non-alcoholic beverage by …
Number of citations: 0 atrium.lib.uoguelph.ca
JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1979 - Taylor & Francis

Furans represent a class of compounds that have been reported in a wide variety of foods. Normally, they result from thermal decomposition reactions, and, as such, are important in …

Number of citations: 399 www.tandfonline.com
A Subpart, D Subpart, C Adjuvants - tbt.sist.org.cn
Food and Drug Administration, HHS Pt. 172 409 (c)(2) of the Act), a regulation prescribing the conditions under which the food additive may be safely used (including, but not limited to, …
Number of citations: 0 tbt.sist.org.cn
KA Tanemura - 2022 - search.proquest.com
Metabolomics refers to the collective characterization of small organic molecules in a biological sample. While instrumentation and software continues to improve for metabolomics …
Number of citations: 0 search.proquest.com
NI Shuikin, IF Bel'skii… - JOURNAL OF …, 1964 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

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